

Application Note: Quantification of 2-Phenoxyphenethylamine using HPLC-UV

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Compound of Interest

Compound Name: 2-Phenoxyphenethylamine

Cat. No.: B040543

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of **2-phenoxyphenethylamine**. The described protocol is ideal for the determination of **2-phenoxyphenethylamine** in bulk drug substances and can be adapted for various research and quality control applications. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring reproducible and accurate results.

Introduction

2-Phenoxyphenethylamine is a chemical intermediate with potential applications in pharmaceutical synthesis. Accurate and precise quantification is crucial for ensuring product quality and for pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography with UV detection is a widely accessible and reliable technique for the analysis of aromatic compounds like **2-phenoxyphenethylamine**. This document provides a comprehensive protocol for its quantification.

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
- Solvents: HPLC grade acetonitrile and water.
- Reagents: HPLC grade formic acid.
- Standard: **2-Phenoxyphenethylamine** reference standard of known purity.

Chromatographic Conditions

A summary of the HPLC-UV instrument parameters is provided in the table below.

Parameter	Value
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (v/v) = 60:40
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
UV Detection Wavelength	220 nm
Run Time	10 minutes

Protocols

Preparation of Mobile Phase

- To prepare the aqueous component, add 1 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

- The mobile phase is prepared by mixing the aqueous component and acetonitrile in the ratio specified in the chromatographic conditions.
- Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Preparation of Standard Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of **2-phenoxyphenethylamine** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

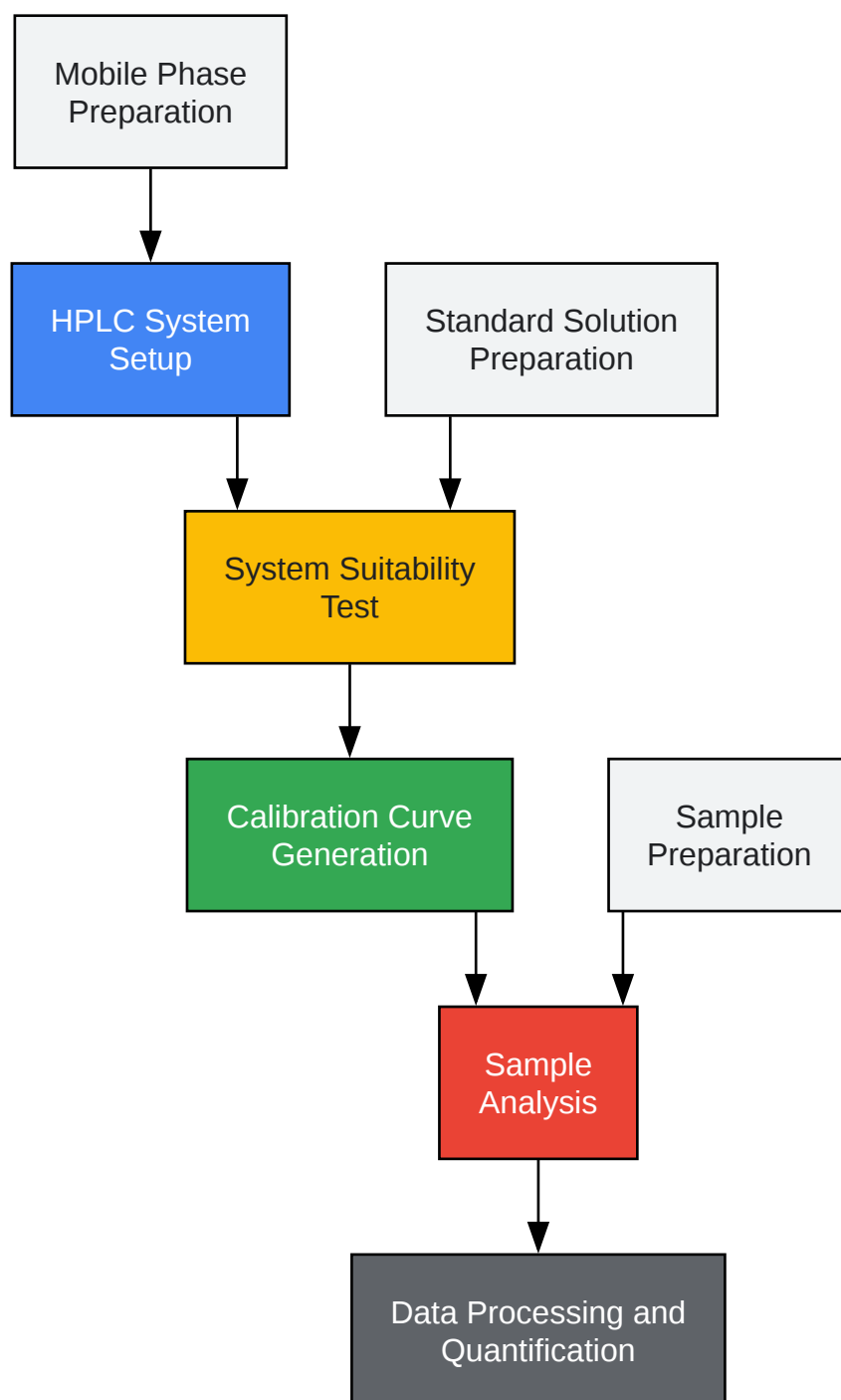
- Accurately weigh the sample containing **2-phenoxyphenethylamine**.
- Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation Summary

The following table summarizes the typical performance characteristics of this HPLC-UV method.

Parameter	Result
Retention Time	~ 4.5 min
Linearity (R^2) (1-100 $\mu\text{g/mL}$)	> 0.999
Limit of Detection (LOD)	0.2 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.6 $\mu\text{g/mL}$
Precision (%RSD, n=6)	< 2%
Accuracy (% Recovery)	98 - 102%

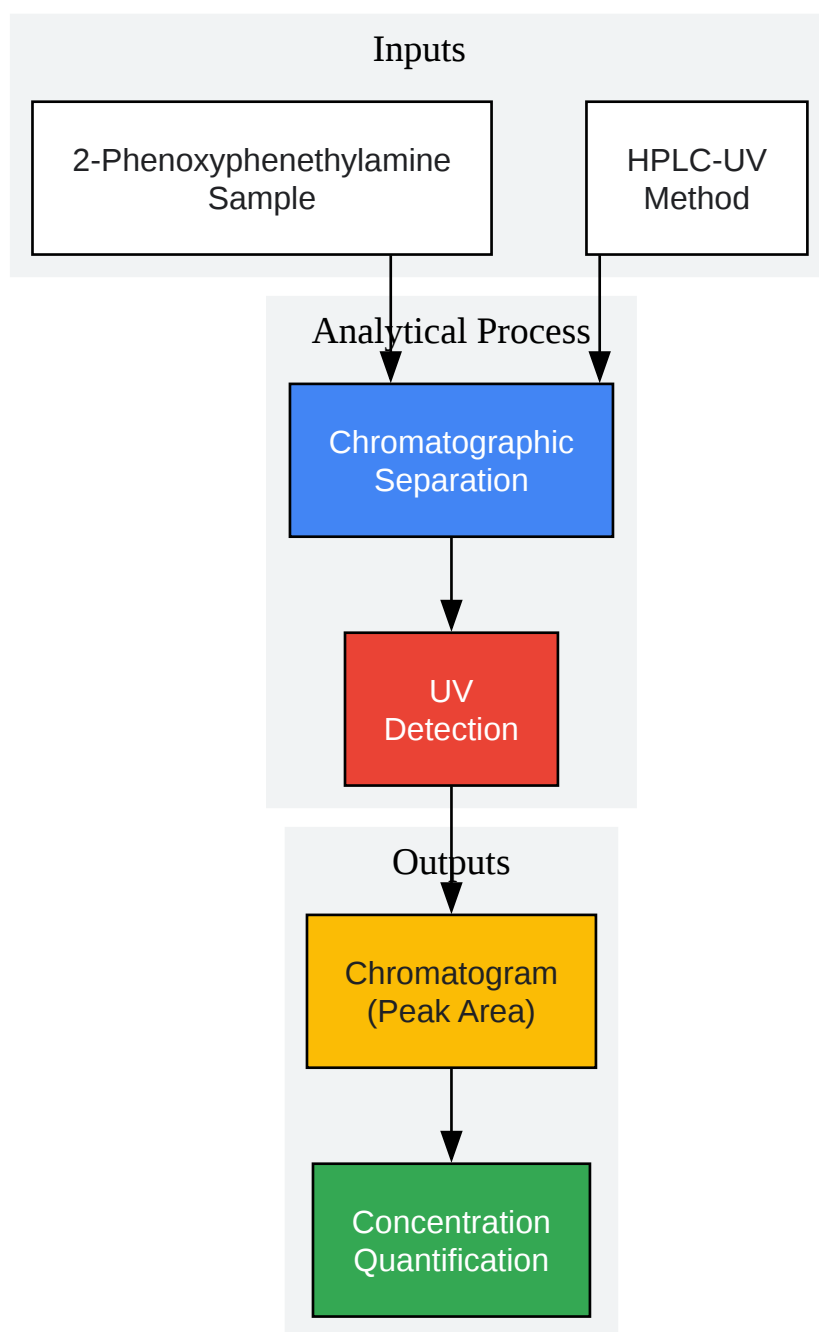
Experimental Workflow



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Caption: Experimental workflow for HPLC-UV quantification.

Signaling Pathway (Logical Relationship)



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Caption: Logical flow from sample to quantification.

Conclusion

The HPLC-UV method described in this application note provides a simple, accurate, and precise means for the quantification of **2-phenoxyphenethylamine**. The method is suitable for

routine analysis in a quality control environment and can be readily implemented in most analytical laboratories. The provided parameters should serve as a robust starting point for method development and validation for specific applications.

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